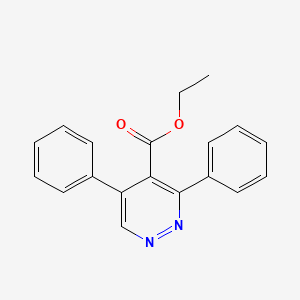

Ethyl 3,5-diphenylpyridazine-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-diphenylpyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-2-23-19(22)17-16(14-9-5-3-6-10-14)13-20-21-18(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOULOUOKDWTQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,5 Diphenylpyridazine 4 Carboxylate and Analogues

Established Synthetic Approaches to Pyridazine-4-carboxylates

Traditional methods for synthesizing the pyridazine (B1198779) ring system have provided a robust foundation for accessing a diverse array of derivatives. These approaches often involve the systematic construction of the heterocyclic core through well-understood reaction mechanisms like cycloadditions, condensations, and multi-component reactions.

Cycloaddition reactions are powerful tools for the simultaneous formation of multiple bonds in a single step, making them highly effective for constructing heterocyclic rings. researchgate.net The pyridazine skeleton is frequently assembled using these methods, particularly through [3+2] and [4+2] cycloaddition pathways.

[3+2] Dipolar Cycloadditions: This approach, pioneered by Rolf Huisgen, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.gov In the context of pyridazine synthesis, pyridazinium ylides can act as the three-atom component, reacting with activated alkenes and alkynes. nih.gov These reactions can be highly regioselective, yielding specific isomers of fused pyrrolo-diazine systems. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction, particularly the inverse-electron demand variant, is a cornerstone of pyridazine synthesis. It typically involves the reaction of an electron-poor diazadiene, such as 1,2,4,5-tetrazine, with an electron-rich dienophile (e.g., an alkyne or alkene). This method provides a direct route to the pyridazine core. mdpi.com Intramolecular Diels-Alder reactions of appropriately substituted pyridazines have also been utilized to construct fused heterocyclic systems. mdpi.com

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions represent a fascinating strategy for the de novo construction of six-membered rings. rsc.orgrsc.org Cobalt-catalyzed variants, for example, can assemble pyridines from alkynes and nitriles. researchgate.net While more commonly applied to pyridine (B92270) synthesis, the principles of cyclotrimerization offer a versatile approach for building the foundational six-membered ring of pyridazine analogues.

| Reaction Type | Key Reactants | Primary Product Type | Reference |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Pyridazinium ylides + Alkenes/Alkynes | Fused Pyrrolo-pyridazine Systems | nih.govnih.gov |

| [4+2] Inverse-Electron Demand Diels-Alder | 1,2,4,5-Tetrazines + Alkynes | Substituted Pyridazines | mdpi.com |

| [2+2+2] Cycloaddition | Alkynes + Nitriles (with metal catalyst) | Pyridine/Diazine Rings | researchgate.netrsc.org |

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental to the synthesis of pyridazinone derivatives. Pyridazinones are common precursors that can be further elaborated to target compounds like pyridazine-4-carboxylates. A prevalent strategy involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives.

For example, the condensation of 1,2-dicarbonyl compounds with acid hydrazides containing an active methylene (B1212753) group, such as cyanoacetohydrazide, yields pyridazin-3(2H)-ones. thieme-connect.de Similarly, 3-oxo-3-substituted-2-arylhydrazonals can be condensed with compounds containing active methylene groups (e.g., substituted acetonitriles) to form arylpyridazinone derivatives. tsijournals.com The cyclization of diethyl pyridazine-4,5-dicarboxylate with o-phenylenediamine (B120857) is another example of a condensation reaction leading to more complex, fused pyridazine systems. rsc.org

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. rsc.org In an MCR, three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all starting materials. rsc.orgacsgcipr.org

This approach is well-suited for creating libraries of diverse compounds for drug discovery. rug.nl MCRs have been effectively used to construct a variety of nitrogen-containing heterocycles, including scaffolds related to pyridazines. For instance, a one-pot, three-component procedure involving heterocyclic primary amines, cyclic 1,3-diketones, and formyl-quinoline derivatives can yield complex fused systems like dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. acs.org Similarly, three-component reactions can be designed to access pyridotriazine scaffolds. acs.org The versatility and convergent nature of MCRs make them a powerful tool for assembling complex pyridazine-based architectures from simple precursors. rsc.orgnih.gov

Contemporary and Sustainable Synthetic Strategies for Pyridazine Derivatives

Modern synthetic chemistry emphasizes the development of not only effective but also environmentally benign and efficient methodologies. For pyridazine synthesis, this has led to the widespread adoption of techniques like microwave-assisted synthesis and the application of green chemistry principles to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. acs.org The application of microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher product yields and improved purity. georgiasouthern.eduacs.org

This technique has been successfully applied to numerous reactions for constructing pyridazine and related heterocyclic cores. nih.gov For instance, the synthesis of 3,4,6-triarylpyridazines has been achieved under solvent-free, microwave-assisted conditions. mdpi.com Microwave irradiation has also been shown to induce a remarkable acceleration of [3+2] dipolar cycloaddition reactions involving pyridazinium ylides. nih.gov The combination of MCRs with microwave heating provides a particularly powerful and rapid strategy for generating molecular diversity, allowing for the efficient, one-pot synthesis of complex heterocyclic systems. acs.org

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| One-pot MCR for Pyrazolo[3,4-b]pyridines | Conventional Heating | Hours | Moderate | mdpi.com |

| Microwave Irradiation | Minutes | Higher | mdpi.com | |

| [3+2] Dipolar Cycloaddition | Classical Conditions | Hours | Good | nih.gov |

| Microwave Irradiation | Minutes | Increased | nih.gov | |

| Annulation for Imidazo[1,2-a]pyridines | Conventional Heating | Hours | Variable | acs.org |

| Microwave Irradiation | Minutes | Excellent | acs.org |

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more sustainable. edu.krdgreenchemistry-toolkit.org These principles are increasingly being integrated into the synthesis of pyridazine derivatives.

Key green chemistry concepts applied in this area include:

Waste Prevention: MCRs are inherently waste-reducing as they combine multiple steps into one pot, minimizing the need for intermediate purification and reducing solvent waste. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cycloaddition and multi-component reactions often exhibit high atom economy. greenchemistry-toolkit.org

Use of Safer Solvents and Auxiliaries: Research has focused on replacing volatile and hazardous organic solvents. For example, inverse-type Diels-Alder reactions for pyridazine synthesis have been successfully carried out in imidazolium (B1220033) ionic liquids, which can be recycled multiple times without significant loss of yield. sioc-journal.cn Water is also increasingly used as a green solvent, often in conjunction with microwave heating. acs.orgacs.org

Design for Energy Efficiency: Microwave-assisted synthesis significantly reduces energy consumption by shortening reaction times and enabling lower bulk temperatures compared to conventional reflux heating. nih.gov

Reduce Derivatives: One-pot MCR strategies avoid unnecessary derivatization and protection/deprotection steps, which add to the step count and generate waste. greenchemistry-toolkit.orgacs.org

By employing strategies such as catalyst-free reactions, using green solvents like water or ionic liquids, and leveraging the efficiency of microwave irradiation, the synthesis of pyridazine derivatives can be made significantly more environmentally friendly. nih.govacs.orgsioc-journal.cn

Applications of Flow Chemistry in Pyridazine Compound Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyridazines, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.

The application of flow chemistry to pyridazine synthesis often involves the use of packed-bed reactors or microreactors, where reagents are continuously pumped and mixed. This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. For instance, the synthesis of pyrazole (B372694) derivatives, which shares common precursors with pyridazines, has been successfully demonstrated in flow, achieving higher yields and significantly reduced reaction times compared to batch methods. In one example, a flow setup for pyrazole synthesis from vinylidene keto ester intermediates and hydrazine derivatives resulted in good to very good yields (62–82%) and excellent regioselectivities. mdpi.com While specific examples detailing the flow synthesis of Ethyl 3,5-diphenylpyridazine-4-carboxylate are not prevalent, the principles are readily applicable. The condensation of a 1,4-dicarbonyl precursor with hydrazine, a common route to pyridazines, could be efficiently performed in a heated flow reactor, allowing for rapid optimization and production.

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Yield | Often lower and variable | Generally higher and more consistent |

| Safety | Handling of unstable intermediates can be hazardous | Improved safety due to small reaction volumes |

| Scalability | Difficult and often requires re-optimization | Readily scalable by extending reaction time |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters |

Regioselectivity and Stereoselectivity Control in Pyridazine-4-carboxylate Synthesis

Controlling the regioselectivity in the synthesis of substituted pyridazines, such as pyridazine-4-carboxylates, is crucial for defining the final properties of the molecule. One of the most powerful methods for constructing the pyridazine ring with high regiocontrol is the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govorganic-chemistry.org In this reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. nih.govorganic-chemistry.org

The regioselectivity of the IEDDA reaction is governed by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. For the synthesis of pyridazine-4-carboxylates, an appropriately substituted alkyne or alkene bearing an ester group can be used as the dienophile. The position of the ester group in the final pyridazine ring is determined by the regiochemistry of the cycloaddition, which can often be predicted by considering the frontier molecular orbital interactions. A Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether, for instance, provides functionalized pyridazines with high regiocontrol. organic-chemistry.org

Stereoselectivity becomes a factor when the reaction creates chiral centers, which is more common in the synthesis of dihydropyridazine (B8628806) derivatives. However, in the formation of the aromatic pyridazine ring of this compound, any initial stereocenters are typically lost upon aromatization.

Elucidation of Reaction Mechanisms in Pyridazine Ring Formation

The formation of the pyridazine ring can be achieved through several mechanistic pathways, with two of the most prominent being the condensation of 1,4-dicarbonyl compounds with hydrazine and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

The classical approach involves the reaction of a 1,4-dicarbonyl compound, or its unsaturated analogue, with hydrazine. chemtube3d.comthieme-connect.de The mechanism proceeds through the initial formation of a monohydrazone, followed by an intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group. This cyclization leads to a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine. chemtube3d.com The choice of oxidizing agent can be critical for the final yield and purity of the product.

The IEDDA reaction mechanism involves a [4+2] cycloaddition between an electron-deficient tetrazine and a dienophile. researchgate.netrsc.org This concerted or stepwise cycloaddition forms a bicyclic intermediate that is highly unstable. rsc.org This intermediate rapidly undergoes a retro-Diels-Alder reaction, expelling a molecule of dinitrogen (N2) to form a 1,4-dihydropyridazine. researchgate.net Subsequent oxidation, which can occur spontaneously in the presence of air or be facilitated by an added oxidant, leads to the final aromatic pyridazine product. rsc.org

Advanced Derivatization Strategies for the this compound Core

Systematic Modification of the Ester Functional Group

The ethyl ester group at the 4-position of the pyridazine ring is a versatile handle for further molecular elaboration. Standard transformations of this functional group can be employed to generate a library of derivatives with diverse properties.

Hydrolysis: Alkaline hydrolysis of the ethyl ester will yield the corresponding carboxylic acid. This transformation is typically achieved by heating the ester with an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Amidation: The carboxylic acid can be coupled with a wide range of amines to form amides using standard peptide coupling reagents like EDC/HOBt or by converting the acid to an acyl chloride followed by reaction with an amine. Direct amidation of the ester is also possible by heating with an amine, sometimes in the presence of a catalyst. Efficient amidation of carboxylic acids has been achieved using coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. lookchemmall.comresearchgate.net

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). acs.org This transformation provides a hydroxymethyl group at the 4-position, which can be further functionalized, for example, through etherification or oxidation to an aldehyde.

Grignard Reaction: Reaction of the ethyl ester with Grignard reagents (R-MgBr) would lead to the formation of tertiary alcohols, introducing two new R groups at the carbon atom that was formerly part of the ester.

Table 2: Potential Modifications of the Ester Group

| Reagent(s) | Product Functional Group |

|---|---|

| NaOH/H2O, then H3O+ | Carboxylic Acid |

| 1. NaOH/H2O, 2. SOCl2, 3. R-NH2 | Amide |

| LiAlH4, then H2O | Primary Alcohol |

Exploration of Substituent Effects on the Peripheral Phenyl Rings

The electronic nature of the substituents plays a critical role. Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) will decrease the electron density of the phenyl rings and, by extension, the pyridazine core. This can make the pyridazine ring more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH3, -N(CH3)2, -CH3) will increase the electron density, potentially making the pyridazine ring more reactive towards electrophiles, although electrophilic substitution on the pyridazine ring itself is generally difficult. researchgate.net

Functionalization and Substitution Patterns on the Pyridazine Heterocycle

Direct functionalization of the pyridazine ring in this compound offers another avenue for creating structural diversity. The pyridazine ring is electron-deficient, which dictates its reactivity.

Electrophilic Aromatic Substitution: Due to the deactivating effect of the two nitrogen atoms, electrophilic aromatic substitution on the pyridazine ring is generally challenging and requires harsh conditions. researchgate.net If it does occur, the substitution would be directed to the positions least deactivated by the nitrogens.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (such as a halogen) is present on the ring. acs.orgacs.org The positions ortho and para to the nitrogen atoms are the most activated towards nucleophilic attack. stackexchange.comechemi.com

Metal-Catalyzed Cross-Coupling Reactions: A powerful and versatile method for functionalizing the pyridazine core is through transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov If a halogenated analogue of this compound is prepared, reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig (for C-N and C-O bond formation), and Sonogashira (for C-C bond formation with terminal alkynes) can be employed to introduce a wide variety of substituents onto the pyridazine ring. nih.govrsc.org

Lithiation: Directed ortho-metalation is another strategy for the functionalization of pyridazine rings. This involves deprotonation of a C-H bond using a strong base, such as an organolithium reagent, followed by quenching the resulting organometallic species with an electrophile.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3,5 Diphenylpyridazine 4 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For Ethyl 3,5-diphenylpyridazine-4-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be indispensable for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) spectra.

Application of 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the ethyl ester group. The protons of the phenyl rings would likely appear as complex multiplets in the aromatic region of the spectrum. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing clear evidence of their connectivity.

The ¹³C NMR spectrum would complement this information by revealing the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the pyridazine (B1198779) and phenyl rings, and the carbonyl carbon of the ester group.

To definitively assign these resonances and establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between vicinal protons, aiding in the assignment of protons within the phenyl rings and confirming the ethyl group's structure.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This technique would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. It would be crucial in establishing the connectivity between the phenyl rings, the pyridazine core, and the ethyl carboxylate group, for instance, by showing correlations from the phenyl protons to the pyridazine carbons and from the methylene protons of the ethyl group to the carbonyl carbon.

A hypothetical data table summarizing the expected NMR data is presented below:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridazine-C3 | - | Predicted | H of Phenyl at C3 |

| Pyridazine-C4 | - | Predicted | H of Phenyl at C3, H of Phenyl at C5, O-CH₂ |

| Pyridazine-C5 | - | Predicted | H of Phenyl at C5 |

| Pyridazine-C6 | Predicted | Predicted | H of Phenyl at C5 |

| Phenyl-H (ortho, C3) | Predicted | Predicted | Pyridazine-C3, Phenyl-C (ipso, C3) |

| Phenyl-H (meta, C3) | Predicted | Predicted | Phenyl-C (ipso, C3) |

| Phenyl-H (para, C3) | Predicted | Predicted | Phenyl-C (ipso, C3) |

| Phenyl-H (ortho, C5) | Predicted | Predicted | Pyridazine-C5, Phenyl-C (ipso, C5) |

| Phenyl-H (meta, C5) | Predicted | Predicted | Phenyl-C (ipso, C5) |

| Phenyl-H (para, C5) | Predicted | Predicted | Phenyl-C (ipso, C5) |

| C=O | - | Predicted | O-CH₂ |

| O-CH₂ | Predicted (quartet) | Predicted | C=O, O-CH₂-C H₃ |

| CH₃ | Predicted (triplet) | Predicted | O-C H₂ |

Note: Specific chemical shift values are predicted and would need to be confirmed by experimental data.

Conformational Analysis and Dynamics via Advanced NMR Methods

The presence of the two phenyl rings attached to the pyridazine core introduces the possibility of restricted rotation and distinct conformational isomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the spatial proximity of different protons. For instance, observing NOE cross-peaks between the protons of the phenyl rings and the pyridazine ring would help to elucidate the preferred orientation of the phenyl groups relative to the central heterocyclic ring. Variable temperature NMR studies could also be employed to investigate the dynamics of phenyl ring rotation and identify any energy barriers associated with conformational changes.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Characteristic Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. These complementary techniques are invaluable for identifying characteristic functional groups.

For this compound, the FTIR and Raman spectra would be expected to show key vibrational bands corresponding to:

C=O stretching: A strong absorption band in the FTIR spectrum, typically in the region of 1700-1730 cm⁻¹, characteristic of the ester carbonyl group.

C=N and C=C stretching: Vibrations associated with the pyridazine and phenyl rings would appear in the 1400-1650 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

C-O stretching: The C-O single bond stretching of the ester group would likely produce a strong band in the 1100-1300 cm⁻¹ region.

The Raman spectrum would provide complementary information, often being more sensitive to the vibrations of the non-polar phenyl rings.

A summary of expected vibrational bands is provided below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FTIR, Raman |

| C=O Stretch (Ester) | 1730-1700 | FTIR |

| C=N/C=C Stretch (Ring) | 1650-1400 | FTIR, Raman |

| C-O Stretch (Ester) | 1300-1100 | FTIR |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the precise molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which should be consistent with its molecular formula (C₂₀H₁₆N₂O₂).

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for such a molecule could include the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl carboxylate group (-COOCH₂CH₃), or fragmentation of the pyridazine ring. Analysis of these fragment ions would help to piece together the molecular structure.

X-ray Diffraction Analysis for Definitive Solid-State Structure Determination

While spectroscopic methods provide a wealth of information about the connectivity and conformation of a molecule in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of this compound.

Crystal Engineering and Polymorphism Studies of Pyridazine-4-carboxylate Derivatives

Beyond the structure of a single molecule, X-ray diffraction can reveal how molecules pack together in a crystal lattice. This is the domain of crystal engineering, which seeks to understand and control the assembly of molecules in the solid state. For pyridazine-4-carboxylate derivatives, intermolecular interactions such as π-π stacking between the aromatic rings and dipole-dipole interactions could play a significant role in dictating the crystal packing.

Furthermore, the possibility of polymorphism—the ability of a compound to exist in more than one crystal form—is an important consideration. Different polymorphs can have distinct physical properties, and their study is crucial in materials science and pharmaceutical development. While no specific studies on the polymorphism of this compound are currently available, this remains an area of potential research interest for this class of compounds.

Analysis of Molecular Packing and Intermolecular Interactions in the Crystalline State

The crystalline architecture of organic molecules like this compound is governed by a network of intermolecular interactions. Understanding these interactions is crucial as they influence the material's physical properties. A powerful tool for this analysis is Hirshfeld surface analysis, which provides a visual and quantitative description of the molecular packing.

For instance, in a related compound, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H···H (56.6%), C···H/H···C (22.6%), and O···H/H···O (10.0%) contacts. nih.gov This indicates a predominance of van der Waals forces and some hydrogen bonding in stabilizing the crystal lattice. Similar analyses on other pyridazine derivatives have also highlighted the importance of N—H···O hydrogen bonds and π-stacking interactions in forming the supramolecular structure. iucr.org

Table 1: Representative Intermolecular Contacts and Their Contributions in Pyridazine Derivatives

| Interaction Type | Contribution Percentage (Example Compound) | Description |

| H···H | 56.6% | Represents van der Waals interactions between hydrogen atoms. |

| C···H/H···C | 22.6% | Indicates interactions between carbon and hydrogen atoms. |

| O···H/H···O | 10.0% | Suggests the presence of hydrogen bonding involving oxygen. |

| N···C/C···N | 3.5% | Points to interactions involving nitrogen and carbon atoms. |

Data is illustrative and based on the analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for probing the photophysical properties of molecules like this compound. These methods provide insights into the electronic transitions and the fate of the excited states.

Pyridazine derivatives often exhibit interesting photophysical behaviors, including intramolecular charge transfer (ICT). ICT occurs when photoexcitation leads to a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. This phenomenon is highly sensitive to the molecular structure and the surrounding environment.

In donor-acceptor systems, the absorption spectrum typically shows a broad band corresponding to the ICT transition. The fluorescence emission from the ICT state is often characterized by a large Stokes shift (the difference in wavelength between the absorption and emission maxima) and a strong dependence on solvent polarity. For example, studies on various push-pull chromophores have demonstrated that increasing solvent polarity can lead to a red-shift in the emission spectrum, indicative of a more polar excited state. researchgate.net

The polarity of the solvent can significantly influence the UV-Vis absorption and fluorescence spectra of a molecule, a phenomenon known as solvatochromism. By studying these solvent effects, one can gain valuable information about the nature of the electronic transitions and the dipole moments of the ground and excited states.

For pyridazine in aqueous solution, it has been shown that both electrostatic interactions with the solvent and fluctuations in the solvent configuration can alter the excitation energies compared to the gas phase. nih.govacs.org In a study of piperidine-substituted naphthalimide derivatives, a strong positive solvatochromism was observed, where the emission maximum shifted to longer wavelengths (red-shift) with increasing solvent polarity. nih.gov This is a hallmark of an ICT process, where the more polar excited state is stabilized to a greater extent by polar solvents.

Table 2: Illustrative Solvent Effects on the Emission Maximum of a Solvatochromic Dye

| Solvent | Polarity (ET(30)) | Emission Maximum (nm) |

| Toluene | 33.9 | 495.5 |

| Dichloromethane | 41.1 | 510.0 |

| Acetonitrile | 46.0 | 530.0 |

| Dimethylformamide (DMF) | 43.8 | 536.0 |

Data is illustrative and based on a piperidine-naphthalimide derivative. nih.gov

Circular Dichroism Spectroscopy for Chiral Pyridazine-4-carboxylate Derivatives (if applicable)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, if a chiral center were introduced into the molecule, CD spectroscopy could be employed to investigate its stereochemical properties.

For instance, the synthesis of chiral pyridazine derivatives of squaric acid has been reported, and their chiroptical properties could be analyzed using CD spectroscopy. researchgate.net In host-guest complexes involving achiral pyridino-crown ethers and chiral aralkyl ammonium (B1175870) salts, CD spectroscopy has been used to distinguish different types of chiral interactions. nih.gov The induced CD signals in these systems can provide information about the conformation and binding modes of the chiral guest within the achiral host. The application of CD spectroscopy to chiral pyridazine-4-carboxylate derivatives would allow for the determination of their absolute configuration and the study of their conformational dynamics in solution.

Computational Chemistry and Theoretical Investigations of Ethyl 3,5 Diphenylpyridazine 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various chemical compounds, including pyridazine (B1198779) derivatives.

Optimization of Molecular Geometries and Assessment of Conformational Preferences

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in Ethyl 3,5-diphenylpyridazine-4-carboxylate. By optimizing the molecular geometry, researchers can obtain key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.govekb.eg

Table 1: Selected Optimized Geometrical Parameters for a Pyridazine Derivative Note: This table is illustrative and based on typical values found for similar structures. Actual values for this compound would require specific calculations.

| Parameter | Bond | Bond Length (Å) | Angle | Bond Angle (°) |

|---|---|---|---|---|

| Pyridazine Ring | N1-N2 | 1.34 | C6-N1-N2 | 119.5 |

| N2-C3 | 1.33 | N1-N2-C3 | 121.0 | |

| C3-C4 | 1.41 | N2-C3-C4 | 120.8 | |

| Carboxylate Group | C4-C7 | 1.50 | C3-C4-C5 | 117.2 |

| C7=O8 | 1.21 | C3-C4-C7 | 120.5 | |

| C7-O9 | 1.35 | O8-C7-O9 | 124.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO), from which the energy gap can be calculated. These values are instrumental in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap Note: The values presented are hypothetical and for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.50 |

| E_LUMO | -1.88 |

| Energy Gap (ΔE) | 4.62 |

Generation and Interpretation of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions, on the other hand, correspond to areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow areas represent regions with intermediate or near-zero potential. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group, highlighting them as potential sites for electrophilic interaction.

Derivation and Correlation of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η). researchgate.net

These descriptors help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Table 3: Global Reactivity Descriptors Note: These values are derived from the hypothetical HOMO-LUMO energies in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.31 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 4.19 |

| Chemical Potential (μ) | -4.19 |

| Electrophilicity Index (ω) | 3.80 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility and dynamic behavior of molecules like this compound.

Simulation of Protein-Ligand Interaction Dynamics (in the context of theoretical biological studies)

In the context of theoretical biological studies, MD simulations are instrumental in investigating the interactions between a ligand, such as this compound, and a biological target, typically a protein. researchgate.net These simulations can predict the binding affinity and stability of the protein-ligand complex. nih.gov

The simulation starts with an initial docked pose of the ligand in the protein's binding site. Over the course of the simulation, the trajectories of all atoms in the system are calculated, revealing how the ligand's conformation changes and how it interacts with the amino acid residues of the protein. Analysis of these trajectories can provide information on key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Investigation of Solvation Effects and Conformational Transitions in Solution

Currently, there are no specific studies in the scientific literature that detail the solvation effects and conformational transitions of this compound in solution. Such an investigation would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), combined with implicit or explicit solvent models to understand how the solvent environment influences the molecule's properties.

A theoretical study in this area would aim to:

Determine the most stable conformation of the molecule in the gas phase.

Analyze the rotational barriers of the phenyl and ethyl carboxylate groups.

Simulate the behavior of the compound in various solvents of differing polarity (e.g., water, ethanol, DMSO) to observe changes in conformational preferences.

Calculate the solvation free energy to understand its solubility and distribution properties.

Without such studies, the specific impact of solvents on the dihedral angles between the pyridazine and phenyl rings, and the orientation of the ethyl carboxylate group, remains undetermined.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies specifically targeting this compound or a closely related series of analogs have been published.

QSAR/QSPR studies are computational methods that attempt to correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties. For a series of derivatives of this compound, a typical study would involve:

Data Set Compilation: Synthesizing and testing a library of related pyridazine compounds for a specific biological activity (e.g., enzyme inhibition, receptor binding) or property (e.g., boiling point, solubility).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, electrostatic, or quantum chemical in nature.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity or property.

Model Validation: Rigorously validating the model to ensure its statistical significance and predictive power.

As no such dataset or corresponding computational model has been reported for this specific compound, no QSAR/QSPR data can be presented.

In Silico Prediction and Analysis of Molecular Recognition and Binding Modes

There is a lack of published research on the in silico prediction and analysis of molecular recognition and binding modes for this compound with any specific biological target. While the broader class of pyridazine derivatives is recognized for its potential in medicinal chemistry, this specific molecule has not been the subject of detailed molecular docking or molecular dynamics simulations in the available literature. nih.gov

A hypothetical in silico study to investigate its binding modes would include:

Target Identification: Selecting a relevant biological target (e.g., a protein kinase, receptor, or enzyme) based on the known activities of similar heterocyclic compounds.

Molecular Docking: Using computational docking programs to predict the preferred binding orientation and affinity of the compound within the active site of the target protein. This would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Molecular Dynamics (MD) Simulation: Running MD simulations to assess the stability of the predicted protein-ligand complex over time and to understand the dynamic nature of the interactions.

Without these targeted studies, any discussion of the binding modes or molecular recognition patterns of this compound would be purely speculative.

Theoretical Exploration of Photochemical Isomerization Pathways and Mechanisms

No theoretical explorations into the photochemical isomerization pathways and mechanisms of this compound have been documented. Research in this area has been conducted on other pyridazine derivatives, such as pyridazine N-oxides, which undergo photoisomerization to form different heterocyclic systems. nih.gov However, these findings cannot be directly extrapolated to the title compound.

A theoretical investigation into the photochemistry of this compound would likely employ advanced computational methods to:

Calculate the electronic absorption spectrum to identify the relevant excited states (e.g., S1, T1).

Map the potential energy surfaces of the ground and excited states to identify reaction coordinates and locate transition states for possible isomerization pathways.

Elucidate the structures of any intermediates or photoproducts that could be formed upon irradiation.

The absence of such studies means that the photochemical behavior, potential reaction mechanisms, and resulting isomers of this compound remain theoretically uncharacterized.

Mechanistic Research on Biological Activities of Pyridazine 4 Carboxylates in Vitro Focus

Mechanistic Investigations of Antimicrobial Activity (In Vitro)

The antimicrobial potential of pyridazine (B1198779) derivatives has been recognized, with research pointing towards various mechanisms of action. These investigations are crucial for the development of new therapeutic agents to combat infectious diseases.

While specific studies detailing the inhibition of bacterial proteins by Ethyl 3,5-diphenylpyridazine-4-carboxylate are not extensively documented, research on related heterocyclic compounds suggests that interference with essential bacterial enzymes is a plausible mechanism. For instance, certain nitrogen-containing heterocyclic compounds have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication and repair. The pyridazine nucleus, being electron-rich, could potentially interact with the active sites of such enzymes, leading to the disruption of vital cellular processes and ultimately, bacterial cell death. Further research is necessary to specifically identify the bacterial protein targets of pyridazine-4-carboxylate derivatives.

The disruption of the bacterial cellular membrane is another potential antimicrobial mechanism. The lipophilic nature of the phenyl groups in this compound could facilitate its insertion into the bacterial cell membrane. This insertion can alter membrane fluidity and integrity, leading to the leakage of essential intracellular components and subsequent cell lysis. While direct evidence for this specific compound is pending, studies on other lipophilic heterocyclic compounds have demonstrated their ability to compromise bacterial membrane potential and integrity.

Elucidation of Anticancer Activity Pathways (In Vitro)

Pyridazine derivatives have emerged as a promising scaffold in the design of novel anticancer agents. In vitro studies on various cancer cell lines have begun to unravel the complex mechanisms through which these compounds exert their cytotoxic and antiproliferative effects.

Recent studies have highlighted the role of pyridazine derivatives in modulating key intracellular signaling pathways implicated in cancer progression. One such target is the c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family. The JNK signaling pathway is involved in regulating cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is often associated with tumorigenesis. A study on novel 3,6-disubstituted pyridazine derivatives demonstrated their ability to downregulate the expression of the JNK1 gene and inhibit its phosphorylated form. nih.gov This inhibition, in turn, affects downstream targets like c-Jun and c-Fos, leading to the restoration of p53 activity, a critical tumor suppressor protein. nih.gov These findings suggest that pyridazine-containing compounds may exert their anticancer effects by targeting the JNK1 signaling cascade. nih.gov

The inhibition of specific enzymes that are overexpressed in cancer cells is another key anticancer mechanism of pyridazine derivatives.

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is involved in the synthesis of prostaglandins (B1171923), which play a role in inflammation and have been implicated in the development and progression of various cancers. Pyridazine-based compounds have been identified as a new template for the development of selective COX-2 inhibitors. nih.gov While the precise kinetics for this compound are not available, studies on other pyridazine derivatives have shown potent and selective inhibition of the COX-2 enzyme. cu.edu.egresearchgate.net

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyridazine Derivatives

| Compound | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |

| Compound 3g (a pyridazinone derivative) | 43.84 | 11.51 | cu.edu.eg |

| Compound 3d (a pyridazinone derivative) | 67.23 | - | cu.edu.eg |

| Compound 6a (a pyridazinthione derivative) | 53.01 | - | cu.edu.eg |

| Celecoxib (Reference Drug) | 73.53 | 11.78 | cu.edu.eg |

| Indomethacin (Reference Drug) | 739.2 | 0.10 | cu.edu.eg |

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways, including those related to cell proliferation and apoptosis. Certain pyridazine derivatives have been identified as inhibitors of phosphodiesterases, particularly PDE-III, PDE-IV, and PDE-V. researchgate.net The inhibition of these enzymes can lead to an increase in intracellular cAMP and cGMP levels, which can, in turn, activate signaling pathways that induce apoptosis in cancer cells. researchgate.net

Anti-inflammatory Mechanisms of Action (In Vitro)

The anti-inflammatory properties of pyridazine derivatives are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.

The most significant mechanism underlying the anti-inflammatory activity of pyridazine derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. cu.edu.eg COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2, pyridazine derivatives can reduce the production of these pro-inflammatory mediators. cu.edu.eg In vitro studies have demonstrated that various pyridazine and pyridazinone derivatives exhibit potent inhibitory activity against the COX-2 enzyme. nih.govbohrium.com This selective inhibition is a key factor in their potential as anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. cu.edu.eg

Molecular Target Identification and Validation for Pyridazine-Based Compounds

The pyridazine ring is a versatile scaffold that has been incorporated into numerous compounds to target a wide array of biological molecules. nih.gov In vitro studies have been crucial in identifying and validating the specific molecular targets of various pyridazine derivatives. The inherent physicochemical properties of the pyridazine ring, including its high dipole moment and capacity for hydrogen bonding, contribute to its ability to interact with diverse protein targets. nih.gov

Research has successfully identified several key enzymes and receptors as targets for pyridazine-based compounds. For instance, certain imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent and highly selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B cell receptor signaling pathway. acs.org One such derivative, compound 22, exhibited a half-maximal inhibitory concentration (IC50) of 1.3 nM against BTK. acs.org

Furthermore, other classes of pyridazine derivatives have been shown to selectively inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. mdpi.com Pyridazinone derivatives, in particular, have demonstrated noteworthy effects in the cardiovascular system. mdpi.com Additionally, studies have identified cyclooxygenase (COX) enzymes as targets. Certain novel pyrido[2,3-d]pyridazine-2,8-dione derivatives have been found to act as dual inhibitors of both COX-1 and COX-2 isoenzymes. nih.gov Other pyridazine and pyridazinone derivatives have been developed as selective COX-2 inhibitors, which are key enzymes in inflammatory pathways. bohrium.comcu.edu.eg The identification of these targets is a critical step in understanding the therapeutic potential of this class of compounds.

| Pyridazine Derivative Class | Molecular Target | Key Finding | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine | Bruton's Tyrosine Kinase (BTK) | Potent and selective irreversible inhibition (IC50 = 1.3 nM for compound 22). | acs.org |

| Pyridazinone | Monoamine Oxidase B (MAO-B) | Potent and highly selective inhibition (IC50 = 0.17 µM for compound TR16). | mdpi.com |

| Pyrido[2,3-d]pyridazine-2,8-dione | COX-1 / COX-2 | Compound 7c showed dual inhibitory activity against both isoenzymes. | nih.gov |

| Pyridazine/Pyridazinone | Cyclooxygenase-2 (COX-2) | Identified as promising selective COX-2 inhibitor candidates. | bohrium.comcu.edu.eg |

| 4-aminosubstituted 1,2,3-triazolo[4,5-d]pyridazine | A1-Adenosine Receptors | Some compounds possessed high affinity (approximately 30-70 nM) and good selectivity. | nih.gov |

In Vitro Receptor Binding Studies and Analysis of Ligand-Receptor Interactions

In vitro receptor binding studies are essential for elucidating how pyridazine-based ligands interact with their molecular targets at an atomic level. These studies, often complemented by molecular docking simulations, reveal the specific binding modes and intermolecular forces that govern the ligand-receptor complexes. The pyridazine ring's structure allows it to participate in various non-covalent interactions. nih.gov

The dual hydrogen-bonding capacity of the pyridazine ring's nitrogen atoms is a key feature in its molecular recognition by protein targets. nih.gov In some instances, both nitrogen heteroatoms can simultaneously engage a target protein, enhancing binding affinity. nih.gov For example, molecular docking studies of 7-amino-pyrazolo-[3,4-d]pyridazine derivatives with adenosine receptors (A1R) showed that the pyridazine nitrogen can form hydrogen bonds with the side chain of histidine residues (H278). nih.gov

Beyond hydrogen bonding, π-π stacking interactions are also significant. The electron distribution in the pyridazine ring facilitates stacking with aromatic residues in a protein's binding site, such as phenylalanine (F171) and tryptophan (W247) in the A1R orthosteric site. nih.govnih.gov Hydrophobic interactions also play a role in stabilizing the ligand within the binding pocket. nih.gov For example, in studies of pyridazinone derivatives with MAO-B, hydrophobic contacts were observed within the binding site, and specific substituents on the pyridazine core could reach into an aromatic cage formed by tyrosine residues. mdpi.com These detailed interaction analyses are fundamental to the structure-activity relationship (SAR) studies that guide the optimization of pyridazine-based compounds.

Cellular Mechanism of Action Studies (In Vitro)

Understanding the biological effects of a compound requires investigating its mechanism of action at the cellular level. This includes how it enters the cell and how it influences cellular processes like gene expression and epigenetic regulation.

The entry of a small molecule like this compound into a cell is a prerequisite for its biological activity. The primary barrier is the cell membrane, a phospholipid bilayer that is selectively permeable. nih.gov Small molecules can cross this barrier through several mechanisms. One common route is simple diffusion, where lipophilic compounds dissolve in the hydrophobic core of the membrane and move down their concentration gradient. nih.gov The physicochemical properties of a compound, particularly its lipophilicity, are key determinants of its ability to use this pathway. nih.gov

Alternatively, uptake can be mediated by membrane proteins, including transporters that facilitate entry or through processes like endocytosis, where the membrane engulfs the substance. nih.gov Specific studies detailing the cellular uptake mechanism for this compound or closely related pyridazine-4-carboxylates are not prevalent in the reviewed literature. Further research is required to determine the specific pathways by which this class of compounds traverses the cell membrane to reach its intracellular targets.

Once inside the cell, pyridazine-based compounds can exert their effects by altering the expression of specific genes. Changes in messenger RNA (mRNA) levels are a direct indicator of such modulation. Research on certain pyridazin-3-one derivatives has demonstrated their ability to influence gene expression in vitro.

In a study evaluating the vasorelaxant activities of novel pyridazin-3-ones, several compounds were found to significantly increase the mRNA expression of endothelial nitric oxide synthase (eNOS) in isolated rat thoracic aorta. nih.govrsc.org The eNOS enzyme is critical for producing nitric oxide, a key signaling molecule in the cardiovascular system. The upregulation of its gene expression points to a specific cellular mechanism of action for these compounds.

| Compound | Approximate Increase in eNOS mRNA Expression (%) | Reference |

|---|---|---|

| Compound 4f | 25.0% | nih.govrsc.org |

| Compound 4h | 54.9% | nih.govrsc.org |

| Compound 5d | 83.6% | nih.govrsc.org |

| Compound 5e | 140.3% | nih.govrsc.org |

This modulation of gene expression highlights a pathway through which pyridazine derivatives can produce physiological effects and provides a measurable endpoint for in vitro mechanistic studies.

Epigenetic regulation refers to modifications to DNA and histone proteins that alter gene expression without changing the underlying DNA sequence. nih.gov These mechanisms, including DNA methylation and histone acetylation, are critical in normal development and are often dysregulated in diseases like cancer. nih.gov Consequently, the enzymes that mediate these changes, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), have become important therapeutic targets. nih.gov

Drugs that can modulate these epigenetic processes are of significant interest in pharmacology. nih.gov While the field of epigenetics is an active area of research for therapeutic intervention, the current scientific literature reviewed does not specifically identify this compound or other pyridazine-based compounds as modulators of epigenetic targets. Future in vitro studies could explore whether this chemical scaffold has the potential to interact with key epigenetic enzymes, which would represent a novel mechanism of action for this class of compounds.

Advanced Applications of Pyridazine 4 Carboxylate Systems in Scientific Domains

Applications in Materials Science

The electron-deficient nature of the pyridazine (B1198779) core is a key feature exploited in the development of advanced materials with tailored electronic and photophysical properties.

Utilization in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Pyridazine-based compounds are actively being investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. frontiersin.org The pyridazine moiety can serve as a building block for emitters, host materials, and ligands in phosphorescent complexes. frontiersin.orgrsc.org

One area of focus is the development of materials for thermally activated delayed fluorescence (TADF). For example, combining a pyridazine core with two phenoxazine donor units has resulted in a high reverse intersystem crossing rate and fast TADF, with delayed emission lifetimes under 500 nanoseconds. frontiersin.org OLEDs fabricated with such pyridazine-based emitters have demonstrated efficient triplet harvesting, confirming their potential for high-efficiency devices. frontiersin.org

In the realm of phosphorescent OLEDs (PhOLEDs), which can achieve an internal quantum efficiency of up to 100% by harvesting both singlet and triplet excitons, pyridazine derivatives have been used as host materials. mdpi.com Pyridinyl-carbazole based host materials, for instance, have shown high thermal stability, with decomposition temperatures between 361–386 °C, a crucial property for device longevity. mdpi.com Furthermore, iridium complexes with sterically hindered phenylpyridazine derivative ligands have been synthesized for use as dopants in OLEDs, leading to improved device performance and reduced efficiency roll-off. researchgate.net The introduction of bulky groups helps to restrain molecular interactions in the solid state. researchgate.net Pyrene-based derivatives are also explored as blue emitters due to their high chemical stability and fluorescence quantum efficiency. nih.gov

Below is a table summarizing the performance of some pyridazine-based OLEDs:

| Emitter/Host Material System | Device Type | Max. External Quantum Efficiency (EQE) | Color | Reference |

| dPXZMePydz in DPEPO host | TADF OLED | > 5.8% | - | frontiersin.org |

| Ir(ttp)2(paz) as dopant | Phosphorescent OLED | 14.9% | Green | researchgate.net |

| Pyrene-benzimidazole derivative | Fluorescent OLED | 4.3% | Blue | nih.gov |

Development as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of some pyridazine derivatives and the ability to modulate their electronic properties make them excellent candidates for fluorescent probes and chemical sensors. mdpi.comacs.org These sensors can be designed to detect a variety of analytes, including metal ions and volatile acids, through mechanisms like fluorescence quenching or enhancement. acs.orgacs.org

For instance, a 1,2-pyridazine derivative has been shown to exhibit "turn-on" fluorescence in the presence of acid, with the emission color changing from blue to orange-red. acs.org This acidochromic behavior is attributed to the protonation of the pyridazine ring. acs.org Similarly, imidazopyridazine derivatives have been developed as polarity-sensitive fluorescent probes for imaging in biological systems, such as differentiating between lung cancer tissues with varying degrees of cellular differentiation. rsc.org The design of these probes often involves straightforward synthetic methods, making them accessible for various applications. mdpi.com

Catalytic Applications of Pyridazine-Based Ligands in Organic Reactions

The adjacent nitrogen atoms in the pyridazine ring allow it to act as a bidentate ligand, coordinating with metal centers to form catalytically active complexes. researchgate.net These pyridazine-based catalysts have found applications in a range of organic transformations.

The introduction of a pyridazine moiety into a macrocyclic ligand framework can influence both the thermodynamic properties and the coordination kinetics of the resulting metal complexes. unimi.it This has been exploited in stereoselective C-C and C-O bond-forming reactions. unimi.it For example, copper(I) complexes of pyridazine-containing macrocycles have been successfully used as catalysts in the enantioselective cyclopropanation of alkenes. unimi.it

Furthermore, the stereochemical influence of alkoxy pyridazines has been applied to the design of chiral catalysts for asymmetric dihydroxylation. nih.gov In these systems, the interaction between the pyridazine core and ether oxygen atoms imparts a degree of conformational control, which is crucial for achieving high stereoselectivity. nih.gov

Supramolecular Chemistry and Self-Assembly of Pyridazine Derivatives

The defined geometry and hydrogen-bonding capabilities of the pyridazine ring make it a valuable component in supramolecular chemistry, facilitating the construction of complex, self-assembled architectures. nih.govrsc.org

Incorporation into Metal-Organic Frameworks (MOFs) as Linkers

Pyridazine and its derivatives can serve as organic linkers in the construction of metal-organic frameworks (MOFs). rsc.org These crystalline, porous materials have applications in gas storage, separation, and catalysis. researchgate.net The geometry of the pyridazine linker plays a crucial role in determining the topology of the resulting MOF.

By replacing a phenyl ring with a tetrazine moiety (which contains a pyridazine-like structure) in common organic linkers, the electronic nature of the central ring is drastically changed from electron-rich to electron-deficient without altering the linker's geometry. rsc.org This allows for the design of MOFs with tailored electronic properties. Pyrazine-based linkers have also been incorporated into MOFs with high-spin Fe(II) and Co(II) centers. acs.org While only weak magnetic interactions were observed in these specific cases, the rigid 3D framework of the MOF significantly impacts the material's properties compared to analogous structures. acs.org The use of pyridine-based carboxylate linkers has also been shown to generate unique pore topologies in Zn-based MOFs. researchgate.netelsevierpure.com

Studies in Molecular Recognition Phenomena

The unique properties of the pyridazine ring, particularly its dipole moment and hydrogen-bonding capacity, are instrumental in molecular recognition. nih.govnih.gov These properties allow pyridazine-containing molecules to engage in specific non-covalent interactions, such as π-π stacking and dual hydrogen bonding, with target molecules or biological receptors. nih.govnih.gov

Future Directions and Emerging Challenges in Pyridazine 4 Carboxylate Research

Prognosticating Emerging Synthetic Methodologies and Advanced Technologies

The synthesis of pyridazine (B1198779) derivatives is continually evolving, with a strong emphasis on efficiency, sustainability, and molecular diversity. Future methodologies are expected to move beyond classical condensation reactions of 1,4-dicarbonyl compounds with hydrazines. wikipedia.org

Emerging trends include:

Catalytic Systems: The use of transition-metal catalysis, for instance with copper or ruthenium, is enabling novel cyclization pathways under milder conditions. organic-chemistry.orgliberty.edu These methods offer greater functional group tolerance and regioselectivity, which is crucial for creating complex substituted pyridazines. organic-chemistry.org

One-Pot Reactions: Multi-component, one-pot syntheses are gaining traction as they streamline the production of pyridazine-4-carboxylates by minimizing intermediate isolation steps, thereby saving time, resources, and reducing waste. researchgate.net

Green Chemistry Approaches: Methodologies that meet the requirements of green chemistry, such as using water as a solvent or employing microwave irradiation, are becoming more prevalent. researchgate.netresearchgate.net These techniques often lead to higher yields, significantly shorter reaction times, and a reduced environmental footprint. researchgate.net

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, safety, and scalability for the production of pyridazine libraries.

| Synthetic Advancement | Description | Key Advantages |

| Transition-Metal Catalysis | Employs catalysts like copper (Cu) or palladium (Pd) to facilitate C-C and C-N bond formation and cyclization. organic-chemistry.org | High efficiency, mild reaction conditions, excellent functional group tolerance, and regioselectivity. organic-chemistry.org |

| Multi-Component Reactions | Combines three or more reactants in a single step to form the pyridazine core structure. researchgate.net | High atom economy, reduced waste, simplified purification, rapid access to diverse analogues. |

| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reaction mixtures, accelerating reaction rates. researchgate.net | Drastically reduced reaction times, often higher yields, improved energy efficiency. researchgate.net |

| C-H Functionalization | Directly modifies carbon-hydrogen bonds on a pre-existing pyridazine ring to introduce new functional groups. | Step-economy (avoids pre-functionalization), allows for late-stage modification of complex molecules. chemistryviews.org |

Advancements in Computational Drug Design and Chemoinformatics for Pyridazine Scaffolds

Computational tools are becoming indispensable in modern drug discovery, and their application to pyridazine scaffolds is accelerating the design of new therapeutic agents. researchgate.net The unique properties of the pyridazine ring—such as its high dipole moment and hydrogen bonding capacity—make it an attractive candidate for computational modeling to predict and optimize drug-target interactions. nih.gov

Key computational advancements include:

Molecular Docking and Virtual Screening: In silico techniques like molecular docking are used to predict the binding affinity and orientation of pyridazine analogues within the active site of a biological target, such as a protein kinase. acs.orgnih.gov This allows for the rapid screening of vast virtual libraries to identify promising hit compounds before committing to laboratory synthesis. acs.org

Scaffold Hopping and Bioisosteric Replacement: Computational algorithms can suggest replacing a known pharmacophore with a pyridazine ring (scaffold hopping) or substituting parts of a molecule with bioisosteres to improve properties. acs.org The pyridazine ring is often considered a bioisostere for a phenyl ring, offering a way to reduce lipophilicity and potentially improve metabolic stability. nih.gov

ADMET Prediction: Chemoinformatics models are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyridazine derivatives early in the design phase. This helps to deprioritize compounds with unfavorable pharmacokinetic profiles, saving significant time and resources. researchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to understand the electronic structure, reactivity, and stability of pyridazine molecules, providing insights that can guide the design of compounds with desired properties. mdpi.com

Potential Innovative Applications in Nanoscience and Biotechnology

While the primary focus of pyridazine research has been in medicinal chemistry, emerging applications in materials science, nanoscience, and biotechnology are creating new avenues for exploration. The distinct electronic and structural features of the pyridazine ring can be harnessed for novel functions.

Nanoscience: The planar structure of pyridazine promotes efficient π-π stacking interactions, which can lead to highly ordered crystal packing and the formation of materials with high density. rsc.org Researchers have successfully used pyridazine as a precursor to synthesize ordered carbon nanothreads through pressure-induced cycloaddition, demonstrating how the heteroatoms can direct the reaction pathway to create precise nanomaterials. acs.org Furthermore, the development of nanoparticles from pyridazine derivatives is being explored to improve the therapeutic index of anticancer agents by optimizing their distribution and pharmacokinetics. nih.gov

Biotechnology: Pyridazine scaffolds can be incorporated into fluorescent probes or molecular sensors. Their ability to engage in hydrogen bonding and dipole-dipole interactions can be exploited to design molecules that selectively bind to and signal the presence of specific biomolecules.

Materials Science: Pyridazine-cored materials are being investigated for applications in electronics. Their inherent properties could be utilized in the development of semiconductors or materials with non-linear optical properties. researchgate.net

Development of High-Throughput Screening and Parallel Synthesis Approaches for Pyridazine Analogues

To fully exploit the potential of the pyridazine scaffold, the ability to rapidly synthesize and evaluate large numbers of analogues is critical. High-throughput screening (HTS) and parallel synthesis are key enabling technologies in this endeavor.

Parallel Synthesis: This approach allows for the simultaneous synthesis of a large number of distinct but structurally related pyridazine derivatives in a spatially separated manner (e.g., in a multi-well plate). This technique, often aided by robotic automation, dramatically increases the output of new chemical entities for biological testing. The development of robust synthetic routes compatible with solid-phase synthesis is crucial for this process. organic-chemistry.org

High-Throughput Screening (HTS): HTS involves the use of automated robotic systems to test thousands of compounds, such as those in a pyridazine library, for activity against a specific biological target. This allows for the rapid identification of "hit" compounds that can serve as starting points for drug development.

Inverse Virtual Screening (iVS): This computational HTS method takes a library of compounds, such as pyridazinone-based molecules, and screens them against a large database of known biological targets to identify potential new therapeutic applications (drug repurposing). tandfonline.com This can rapidly generate hypotheses for the biological activity of newly synthesized pyridazine analogues.

The integration of these high-throughput methods will undoubtedly accelerate the discovery of new pyridazine-based agents for a wide range of applications, from medicine to materials science. researchgate.netnih.gov

Ethical Considerations and Responsible Conduct in Academic Research on Novel Chemical Entities

Principles of Scientific Integrity, Reproducibility, and Transparency in Chemical Research

Scientific integrity forms the bedrock of all credible research. In the synthesis and characterization of new molecules like Ethyl 3,5-diphenylpyridazine-4-carboxylate, integrity demands meticulous honesty in all aspects of the scientific process. This includes the accurate recording and reporting of experimental procedures, observations, and data. Fabrication, falsification, and plagiarism are egregious violations of scientific integrity that undermine the entire research enterprise.

Reproducibility is a key tenet of the scientific method. For the synthesis of a novel compound to be considered valid, other researchers must be able to replicate the experiment and obtain similar results. This necessitates a transparent and detailed account of all experimental parameters, including the purity of starting materials, reaction conditions (temperature, pressure, time), and purification methods. Any analytical data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, must be presented clearly and completely to allow for independent verification.

Transparency extends beyond the experimental details to the interpretation of results and the acknowledgment of any limitations of the study. Researchers have an ethical obligation to be open about their findings, whether they support or contradict their initial hypotheses. This transparency is crucial for the self-correcting nature of science and for building a reliable body of knowledge.

Responsible Data Management, Reporting, and Acknowledgment of Contributions

The vast amount of data generated during chemical research, from spectroscopic analyses to reaction yields, requires responsible management. This involves the systematic collection, storage, and preservation of data in a manner that ensures its accuracy, accessibility, and long-term integrity. Laboratory notebooks, whether physical or electronic, should be maintained with diligence, documenting every step of the research process.

Furthermore, ethical research practice dictates that all individuals who have made significant intellectual contributions to the work are appropriately acknowledged. This includes not only the principal investigators and primary researchers but also technicians, students, and collaborators who have played a vital role in the project. Fair and accurate authorship and acknowledgments are essential for fostering a collaborative and equitable research environment.

Broader Ethical Implications of Chemical Research on Society and the Environment